molecular formula C10H9N3O3 B2658985 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide CAS No. 869945-57-3

5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide

Cat. No.: B2658985
CAS No.: 869945-57-3
M. Wt: 219.2
InChI Key: NDMXEDXRRUNLTM-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the hydroxyphenyl group in this compound enhances its biological activity, making it a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of isoxazole with hydrazine hydrate in refluxing methanol for 3-5 hours, yielding the desired carbohydrazide . This method is advantageous due to its simplicity and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing eco-friendly and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole-3-carbohydrazide: Similar structure but lacks the hydroxyphenyl group.

    5-(4-Chlorophenyl)isoxazole-3-carbohydrazide: Contains a chlorophenyl group instead of a hydroxyphenyl group.

    5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide: Features a methoxy group in place of the hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide distinguishes it from other similar compounds. This functional group enhances its biological activity and potential therapeutic applications, making it a unique and valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-12-10(15)8-5-9(16-13-8)6-1-3-7(14)4-2-6/h1-5,14H,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMXEDXRRUNLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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